2,7-Dibromo-9-octyl-9H-carbazole
Overview
Description
2,7-Dibromo-9-octyl-9H-carbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .
Synthesis Analysis
Building blocks based on 9H-carbazole are among the most expensive building blocks. The article presents new, highly effective, and “green” methods for the synthesis of 2,7-dibromo-9H-carbazole and its derivatives under microwave irradiation. The use of a flow-type microwave reactor significantly reduced the synthesis time .Molecular Structure Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units .Chemical Reactions Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions .Physical And Chemical Properties Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions; the smallest centroid-to-centroid distance is 4.2822 (11) Å .Scientific Research Applications
Application in Polymer Solar Cells
2,7-Dibromo-9-octyl-9H-carbazole (Q1) has been utilized in the preparation of polymers for bulk-heterojunction polymer solar cells (BHJ PSCs). The study by (Qin et al., 2013) found that the power conversion efficiency of polymer HXS-1, which includes Q1, was over 5.4%. This efficiency decreased with the addition of more carbazole units, highlighting the importance of coplanarity in the conjugated backbone for effective electron delocalization.
Advances in Synthesis Methods
Innovative methods for synthesizing 2,7-dibromo-9H-carbazole and its derivatives have been developed. A study by (Khrustalev et al., 2020) highlights the use of microwave irradiation in a flow-type microwave reactor, significantly reducing synthesis time. This advancement aligns with principles of green chemistry, emphasizing efficiency and environmental sustainability.
Organic Light Emitting Diodes (OLEDs)
The derivatives of 2,7-dibromo-9H-carbazole have been explored for their potential in OLED applications. (Çiçek et al., 2018) synthesized new carbazole Schiff bases, observing broad and complex bands in their photoluminescence spectra. These results suggest potential applications in OLEDs, where efficient charge transfer and strong π-conjugation are desirable.
Electrochemical Properties
The electrochemical synthesis of polymers based on carbazole units, including 2,7-dibromo-9H-carbazole, was studied by (Oguztürk et al., 2015). These polymers exhibited quasi-reversible redox behavior and reversible electrochromic behavior, making them interesting for applications in electrochromic devices and sensors.
Biomedical Research
Carbazole derivatives, including those derived from 2,7-dibromo-9H-carbazole, have been studied for various biomedical applications. (Tsutsumi et al., 2016) reviewed carbazole-containing molecules and their medicinal activities, including anticancer and antibacterial properties. This highlights the potential of 2,7-dibromo-9H-carbazole derivatives in the development of new pharmaceutical agents.
Safety And Hazards
properties
IUPAC Name |
2,7-dibromo-9-octylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVHDUHAVNFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736144 | |
Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-octyl-9H-carbazole | |
CAS RN |
726169-75-1 | |
Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9-n-octylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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